molecular formula C15H21NO2S B4473332 [(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine

[(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B4473332
M. Wt: 279.4 g/mol
InChI Key: LWBIAZDGIREGBQ-UHFFFAOYSA-N
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Description

[(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine is an organic compound characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine typically involves the following steps:

    Formation of the Cyclohexylphenyl Intermediate: This step involves the reaction of cyclohexylbenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Introduction of the Prop-2-enylamine Moiety: The sulfonylated intermediate is then reacted with an appropriate amine, such as allylamine, under conditions that facilitate the formation of the prop-2-enylamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

[(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The prop-2-enylamine moiety can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

[(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine can be compared with other sulfonyl-containing compounds, such as:

    [(4-Methylphenyl)sulfonyl]prop-2-enylamine: Similar structure but with a methyl group instead of a cyclohexyl group.

    [(4-Phenylsulfonyl)prop-2-enylamine]: Lacks the cyclohexyl group, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in the presence of the cyclohexyl group, which can influence its steric and electronic properties, potentially leading to distinct reactivity and applications.

Properties

IUPAC Name

4-cyclohexyl-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-2-12-16-19(17,18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2,8-11,13,16H,1,3-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBIAZDGIREGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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